![molecular formula C16H25NO3 B5119761 4-(3-methoxyphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5119761.png)
4-(3-methoxyphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxyphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-butanamine, also known as ‘TAK-659’, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells. By inhibiting BTK, TAK-659 blocks several signaling pathways that are involved in B cell activation, proliferation, and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and enhance the immune response against cancer cells. TAK-659 also modulates the expression of several genes and proteins that are involved in cancer cell survival, migration, and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. TAK-659 can also be easily synthesized and purified, making it a convenient tool for studying BTK signaling pathways and their role in cancer development. However, TAK-659 has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
Several future directions can be explored for TAK-659, including its clinical development for the treatment of various types of cancer, its combination with other drugs or immunotherapies, and its use as a research tool for studying BTK signaling pathways and their role in cancer development. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in preclinical and clinical settings, and to identify biomarkers that can predict response to treatment with TAK-659.
Méthodes De Synthèse
TAK-659 can be synthesized by several methods, including the reaction of 4-(3-methoxyphenoxy)-1-butanamine with tetrahydro-2-furanmethanol in the presence of a suitable catalyst. The purity and yield of the synthesized compound can be optimized by using different solvents and reaction conditions.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential as a therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other drugs. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further clinical development.
Propriétés
IUPAC Name |
4-(3-methoxyphenoxy)-N-(oxolan-2-ylmethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-6-4-7-15(12-14)19-10-3-2-9-17-13-16-8-5-11-20-16/h4,6-7,12,16-17H,2-3,5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJZWGEGLEZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCNCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenoxy)-N-(oxolan-2-ylmethyl)butan-1-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.